methyl 4-({[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]carbamoyl}amino)benzoate
Description
Methyl 4-({[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]carbamoyl}amino)benzoate is a benzoate ester derivative featuring a urea bridge (-NH-C(O)-NH-) connecting a 2-(trifluoromethyl)-1,3-benzodioxolyl group to the para position of the benzoate moiety. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the benzodioxol ring introduces steric and electronic effects that influence molecular interactions.
Properties
IUPAC Name |
methyl 4-[[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O5/c1-25-14(23)10-6-8-11(9-7-10)21-15(24)22-17(16(18,19)20)26-12-4-2-3-5-13(12)27-17/h2-9H,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOQMGMZTRHBBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]carbamoyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-aminobenzoic acid with 2-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]carbamoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, using reagents such as sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines, depending on the functional group being reduced.
Substitution: Corresponding substituted products, such as methyl 4-aminobenzoate or 2-(trifluoromethyl)-2H-1,3-benzodioxole-5-amine.
Scientific Research Applications
Methyl 4-({[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]carbamoyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of methyl 4-({[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]carbamoyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzodioxole moiety can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Benzimidazole-Linked Benzoate Derivatives
Example : Methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate ()
- Structural Differences : Replaces the urea-benzodioxol group with a benzimidazole ring.
- Synthesis : Synthesized via condensation of 5-methyl-1,2-phenylenediamine and methyl 4-formyl benzoate using Na₂S₂O₅ in DMF .
- Implications: Benzimidazoles are known for antimicrobial and anticancer activities. The absence of the urea linkage and trifluoromethyl group in this analog may reduce binding specificity compared to the target compound.
Sulfonylurea Herbicides
Examples :
- Triflusulfuron methyl ester
- Ethametsulfuron methyl ester
- Metsulfuron methyl ester ()
- Structural Differences : These compounds feature a sulfonylurea bridge (-SO₂-NH-C(O)-NH-) attached to a triazine ring instead of a benzodioxol system.
- Activity : Widely used as herbicides due to acetolactate synthase (ALS) inhibition . The target compound’s urea linkage and benzodioxol group may confer distinct binding modes or target selectivity.
- Substituent Effects : The trifluoromethyl group in the target compound could enhance environmental persistence compared to methoxy or ethoxy groups in these herbicides.
Urea-Linked Benzoates with Heterocyclic Moieties
Examples :
- Methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate ()
- 1-(2-fluoranyl-5-nitro-phenyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea ()
- Structural Differences : The first compound replaces benzodioxol with a chlorophenyl-oxazole group, while the second shares the benzodioxol-urea core but includes a nitro-phenyl substituent.
- Activity Implications : The oxazole derivative’s chlorine substituent may increase electrophilicity, whereas the nitro group in the second compound could enhance redox activity. The target compound’s trifluoromethyl group likely improves bioavailability compared to nitro or chloro groups.
Structural and Functional Data Table
Key Findings and Implications
- Trifluoromethyl Group: Enhances lipophilicity and stability compared to analogs with -CH₃, -Cl, or -NO₂ groups.
- Benzodioxol vs.
- Urea Linkage : Critical for hydrogen bonding in target recognition; its orientation in the target compound differs from sulfonylurea herbicides, suggesting divergent biological pathways.
Biological Activity
Methyl 4-({[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]carbamoyl}amino)benzoate is a complex organic compound that has drawn attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 357.28 g/mol
- CAS Number : [insert CAS number]
The compound features a benzodioxole moiety, a trifluoromethyl group, and a carbamoyl functional group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that the compound may act as an inhibitor of certain enzymes or receptors involved in disease pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered drug metabolism or enhanced therapeutic effects.
- Receptor Modulation : Interaction with neurotransmitter receptors could result in modulation of signaling pathways, affecting cellular responses.
Antimicrobial Properties
Research has demonstrated that derivatives of benzodioxole compounds exhibit antimicrobial properties. For instance, studies have shown that certain benzodioxole derivatives can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .
Anticancer Activity
Several studies have explored the anticancer potential of benzodioxole derivatives. For example, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells by modulating key signaling pathways associated with cell proliferation and survival .
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry investigated a series of benzodioxole derivatives for their anticancer activity. The results indicated that certain compounds led to significant reductions in tumor growth in xenograft models .
- Antimicrobial Activity Assessment : Research published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial efficacy of benzodioxole derivatives against multi-drug resistant strains. The findings highlighted the potential for these compounds as novel therapeutic agents against resistant infections .
Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 5.0 | |
| Compound B | Anticancer | 10.0 | |
| Methyl 4-({[...] | Enzyme Inhibition | TBD | Current Study |
Summary of Research Findings
| Study Focus | Key Findings |
|---|---|
| Anticancer Activity | Induced apoptosis in cancer cell lines |
| Antimicrobial Properties | Effective against multi-drug resistant bacteria |
| Enzyme Interaction | Inhibition of key metabolic enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
